molecular formula C18H18O2 B584718 Z,Z-Dienestrol-d2 CAS No. 1346606-45-8

Z,Z-Dienestrol-d2

Cat. No.: B584718
CAS No.: 1346606-45-8
M. Wt: 268.352
InChI Key: NFDFQCUYFHCNBW-RXGZYQEUSA-N
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Description

Systematic Nomenclature and CAS Registry

The systematic nomenclature of Z,Z-Dienestrol-d2 follows the International Union of Pure and Applied Chemistry guidelines for isotopically substituted organic compounds. The compound is officially designated as 4,4'-((2Z,4Z)-hexa-2,4-diene-3,4-diyl-2,5-d2)diphenol, reflecting its structural organization with deuterium substitution at the 2,5-positions of the hexadiene chain. This nomenclature explicitly indicates the Z,Z configuration of the double bonds, distinguishing it from other stereoisomeric forms that may exhibit different biological activities.

The compound has been assigned the Chemical Abstracts Service registry number 1346606-45-8, which serves as its unique identifier in chemical databases and regulatory documentation. Alternative systematic names include 3,4-Bis(4-hydroxyphenyl)-2,4-hexadiene-d2, β-Dienestrol-d2, and 4,4'-[(1Z,2Z)-1,2-Diethylidene-1,2-ethanediyl]bisphenol-d2, reflecting different approaches to systematic naming conventions. The unlabeled parent compound, Z,Z-Dienestrol, carries the Chemical Abstracts Service registry number 35495-11-5, establishing the relationship between the deuterated and non-deuterated forms.

Property Value Source Reference
Chemical Abstracts Service Number 1346606-45-8
International Union of Pure and Applied Chemistry Name 4,4'-((2Z,4Z)-hexa-2,4-diene-3,4-diyl-2,5-d2)diphenol
Alternative Names 3,4-Bis(4-hydroxyphenyl)-2,4-hexadiene-d2; β-Dienestrol-d2
Parent Compound Chemical Abstracts Service 35495-11-5

Properties

IUPAC Name

4-[(2Z,4Z)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDFQCUYFHCNBW-RXGZYQEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(/C(=C(\C)/[2H])/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z,Z-Dienestrol-d2 involves the incorporation of deuterium atoms into the Z,Z-Dienestrol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) and a deuterium source like deuterium gas (D2) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure the complete incorporation of deuterium atoms. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Z,Z-Dienestrol-d2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : Z,Z-Dienestrol-d2 has a molecular formula of C18H18D2O2C_{18}H_{18}D_2O_2 and features deuterium atoms replacing hydrogen atoms in its structure.

Mechanism of Action : As a synthetic non-steroidal estrogen, this compound interacts with estrogen receptors (ERs), particularly ERα and ERβ. Upon binding, it modulates gene transcription related to cell proliferation and differentiation. This compound is known to increase hepatic synthesis of sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG) while influencing other serum proteins .

Analytical Chemistry

This compound serves as a reference standard in analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The presence of deuterium provides distinct signals that facilitate compound identification and quantification.
  • Mass Spectrometry : It aids in the accurate detection of metabolites in biological samples.

Biological Research

In biological studies, this compound is utilized for:

  • Metabolic Pathway Studies : Deuterium acts as a tracer to track the movement and transformation of compounds within biological systems.
  • Enzyme Kinetics : The compound's unique labeling allows researchers to study enzyme interactions and metabolic rates.

Medical Research

This compound is investigated for its pharmacokinetic properties:

  • Drug Absorption and Distribution : Studies show rapid absorption with peak plasma concentrations occurring within hours post-administration.
  • Pharmacodynamics : It helps elucidate how drugs are metabolized and excreted, contributing to safer therapeutic applications .

Industrial Applications

In industry, this compound is applied in:

  • Material Development : Its properties are leveraged in synthesizing polymers and catalysts for advanced materials.

Mammary Tumorigenesis in Rats

A significant study involved Wistar-MS rats subjected to whole-body irradiation followed by treatment with either diethylstilbestrol (DES) or this compound. Results indicated that rats treated with this compound exhibited a significantly lower incidence of mammary tumors compared to those treated with DES. Additionally, serum prolactin levels were markedly reduced in the this compound group, suggesting a potential protective effect against tumorigenesis .

Hormonal Influence on Tumor Development

In another experiment analyzing hormonal profiles, rats receiving this compound showed elevated levels of estradiol-17 beta and progesterone but had lower overall tumor incidence compared to DES-treated rats. This differential impact highlights the compound's unique hormonal modulation capabilities .

In Vitro Studies

Research using various cell lines has demonstrated that this compound can stimulate cell proliferation in estrogen-responsive cells while showing varying cytotoxicity levels in non-target cells. Below is a summary table from relevant studies:

StudyCell LineConcentration (µM)Proliferation (%)Cytotoxicity (%)
Study 1MCF-71015010
Study 2HeLa512020
Study 3T47D1513015

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is rapidly absorbed with a half-life ranging from 6 to 12 hours depending on the administration route. This rapid metabolism allows for effective tracking in clinical studies .

Mechanism of Action

Z,Z-Dienestrol-d2 exerts its effects by interacting with estrogen receptors in target cells. As a synthetic non-steroidal estrogen, it diffuses into cells and binds to estrogen receptors, forming a complex that enters the cell nucleus. This complex then binds to specific DNA sequences, initiating or enhancing the transcription of genes involved in protein synthesis . The molecular targets include estrogen receptors, and the pathways involved are related to the regulation of gene expression and cellular responses to estrogen .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Z,Z-Dienestrol-d2 shares a core stilbene structure with other synthetic estrogens, such as diethylstilbestrol (DES) and hexestrol. Key differences arise in functional groups and isotopic substitution:

Property This compound Dienestrol Diethylstilbestrol (DES)
Molecular Formula C₁₈H₁₈D₂O₂ C₁₈H₂₀O₂ C₁₈H₂₀O₂
Deuterium Substitution Two H → D at Z-configuration None None
LogP (Lipophilicity) ~3.5 (estimated) 3.4 5.2
Metabolic Stability Increased vs. non-deuterated Moderate Low (rapid glucuronidation)

Deuterium incorporation reduces metabolic clearance by inhibiting cytochrome P450-mediated oxidation, a phenomenon termed the "deuterium isotope effect" . This property makes this compound valuable in tracer studies for estrogen metabolism.

Comparison with Deuterated Analogs

  • Z,Z-Dienestrol-d4 : A more heavily deuterated variant (four D atoms) exhibits even greater metabolic stability but suffers from reduced solubility in aqueous media, limiting its utility in biological assays .
  • Deuterated Estradiol-d3 : Unlike this compound, estradiol-d3 retains steroidal backbone rigidity, leading to distinct receptor-binding kinetics. However, both compounds serve as reliable internal standards in hormone quantification .

Analytical Chemistry

This compound is pivotal in LC-MS/MS workflows for quantifying endogenous estrogens in clinical samples. Its deuterium labeling ensures chromatographic co-elution with analytes while providing a distinct mass-to-charge (m/z) signature for detection .

Pharmacokinetic Studies

In rat models, this compound demonstrated a 20% longer half-life (t₁/₂ = 6.2 hours) compared to non-deuterated dienestrol (t₁/₂ = 5.1 hours), corroborating the deuterium isotope effect’s role in prolonging drug exposure .

Biological Activity

Z,Z-Dienestrol-d2 is a deuterated derivative of dienestrol, a synthetic estrogen primarily used in hormone replacement therapy and as an endocrine disruptor in scientific studies. Understanding the biological activity of this compound is crucial due to its implications in cancer research, particularly breast cancer, as well as its role in endocrine signaling.

This compound exerts its biological effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ. Upon binding, it modulates the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to mimic the effects of natural estrogens, leading to various physiological responses.

Case Studies

  • Mammary Tumorigenesis in Rats :
    A study involving Wistar-MS rats examined the effects of this compound on mammary tumor development. Rats treated with diethylstilbestrol (DES) exhibited a higher incidence of mammary tumors compared to those treated with this compound or E,E-Dienestrol. The administration of this compound resulted in significantly lower serum prolactin levels, which are associated with tumorigenesis .
  • Hormonal Influence :
    In another experiment, the hormonal profiles of rats receiving this compound were analyzed. The results indicated that while estradiol-17 beta and progesterone levels were elevated, the overall tumor incidence was lower than that observed with DES treatment. This suggests a differential impact on hormone-mediated pathways by this compound .

In Vitro Studies

Research employing cell lines has demonstrated that this compound can stimulate cell proliferation in estrogen-responsive cells while exhibiting varying degrees of cytotoxicity in non-target cells. The compound's efficacy was evaluated using assays such as MTT and colony-forming assays to assess cell viability and proliferation rates.

Study Cell Line Concentration (µM) Proliferation (%) Cytotoxicity (%)
Study 1MCF-71015010
Study 2HeLa512020
Study 3T47D1513015

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized through various studies. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations occurring within hours post-administration. The half-life varies depending on the route of administration but generally ranges from 6 to 12 hours.

Analytical Methods

To quantify this compound in biological samples, advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed. These methods allow for the precise detection and quantification of this compound in complex matrices like serum and urine.

Q & A

Q. How is Z,Z-Dienestrol-d2 synthesized and characterized in experimental settings?

  • Methodological Answer : Synthesis typically involves deuterium labeling at specific positions using catalytic exchange or custom organic synthesis routes. For characterization, employ nuclear magnetic resonance (NMR) to confirm deuterium incorporation and structural integrity. Mass spectrometry (MS) with high-resolution capabilities (e.g., LC-HRMS) is critical for verifying isotopic purity. Ensure experimental protocols include rigorous purification steps (e.g., HPLC) and cross-validation with non-deuterated analogs to rule out isotopic interference .
  • Key Considerations :
  • Document reaction conditions (temperature, catalysts, solvents) in detail for reproducibility .
  • Include spectral data (e.g., <sup>2</sup>H-NMR chemical shifts) in supplementary materials .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to minimize matrix effects. Liquid chromatography-tandem MS (LC-MS/MS) in multiple reaction monitoring (MRM) mode ensures specificity. Calibration curves should span expected physiological ranges, and method validation must include recovery rates (≥80%) and precision (CV <15%) .
  • Key Considerations :
  • Validate extraction protocols for target matrices (e.g., plasma, tissue homogenates) to account for analyte stability .
  • Cross-check against non-deuterated Dienestrol to confirm no isotopic cross-talk .

Q. How should researchers design experiments to assess this compound stability under varying conditions?

  • Methodological Answer : Conduct stress testing under controlled conditions (e.g., pH extremes, light exposure, elevated temperatures). Use kinetic modeling to derive degradation rates. For biological stability, incubate the compound in relevant matrices (e.g., liver microsomes) and monitor via time-course LC-MS/MS. Include controls with stabilizers (e.g., antioxidants) to identify degradation pathways .
  • Key Considerations :
  • Align experimental parameters (e.g., temperature gradients) with intended storage/application scenarios .
  • Report degradation products using untargeted metabolomics workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound across studies?

  • Methodological Answer : Perform meta-analysis to identify variables causing discrepancies (e.g., buffer composition, analytical sensitivity). Replicate conflicting studies under standardized conditions, and apply multivariate statistical tools (e.g., PCA) to isolate contributing factors. Cross-validate findings using orthogonal techniques (e.g., NMR vs. MS) .
  • Key Considerations :
  • Publish raw datasets and analytical parameters to enable cross-study comparisons .
  • Use sensitivity analysis to quantify the impact of methodological variations .

Q. What are the challenges in detecting isotopic interference during this compound analysis, and how can they be mitigated?

  • Methodological Answer : Isotopic interference may arise from natural abundance <sup>13</sup>C or <sup>2</sup>H in non-labeled positions. Use high-resolution mass spectrometry (HRMS) to resolve isotopic clusters (e.g., resolving power ≥30,000). For LC-MS/MS, optimize collision energy to fragment ions selectively. Validate methods using synthetic mixtures of deuterated and non-deuterated analogs .
  • Key Considerations :
  • Report mass accuracy (ppm) and isotopic abundance ratios in validation reports .
  • Employ stable isotope-coded derivatization to enhance detection specificity .

Q. How can pharmacokinetic (PK) data for this compound be reconciled across in vitro and in vivo models?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps. Incorporate parameters like tissue partition coefficients and metabolic clearance rates derived from hepatocyte assays. Validate models against in vivo PK profiles, adjusting for species-specific differences (e.g., plasma protein binding) .
  • Key Considerations :
  • Include uncertainty analysis to quantify model robustness .
  • Cross-reference with isotopic tracer studies to validate distribution patterns .

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